![molecular formula C17H20Cl2N2O B1452486 1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride CAS No. 1281193-55-2](/img/structure/B1452486.png)
1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride
描述
1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride is a useful research compound. Its molecular formula is C17H20Cl2N2O and its molecular weight is 339.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride is the H1 receptor . This receptor plays a crucial role in allergic reactions, which occur in response to environmental substances known as allergens .
Mode of Action
this compound interacts with the H1 receptors, exhibiting higher affinity to these receptors than histamine . This interaction results in the inhibition of the allergic response triggered by histamine .
Biochemical Pathways
The compound affects the histamine pathway, which is central to allergic reactions . By binding to the H1 receptors, it prevents histamine from exerting its effects, thereby mitigating the symptoms of allergies .
Result of Action
The interaction of this compound with the H1 receptors results in significant effects on allergic asthma and allergic itching . Some derivatives of this compound have shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the allergic reactions that the compound seeks to mitigate . .
生化分析
Biochemical Properties
1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes and proteins, including monoamine oxidase and serotonin receptors. The compound acts as a ligand, binding to these receptors and influencing their activity. This interaction can lead to alterations in neurotransmitter levels, affecting mood and behavior. Additionally, this compound has been shown to inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways by modulating the activity of serotonin receptors. This modulation can lead to changes in gene expression, particularly genes involved in neurotransmitter synthesis and release. Furthermore, the compound affects cellular metabolism by altering the activity of enzymes involved in the metabolic pathways of neurotransmitters. In non-neuronal cells, this compound has been observed to impact cell proliferation and apoptosis, indicating its potential role in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, acting as an agonist or antagonist depending on the receptor type. This binding alters the receptor conformation, leading to changes in downstream signaling pathways. The compound also inhibits monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters, enhancing their physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with minimal degradation over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure typically results in acute changes in neurotransmitter levels and receptor activity, while long-term exposure can lead to more sustained alterations in gene expression and cellular metabolism. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and side effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound primarily affects neurotransmitter levels and receptor activity, leading to changes in behavior and mood. Higher doses, however, can result in toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications. Additionally, threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical and physiological outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, influencing the breakdown and synthesis of neurotransmitters. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of neurotransmitter synthesis and degradation, impacting overall neurotransmitter homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as the serotonin transporter, facilitating its uptake into neuronal cells. Once inside the cell, the compound can bind to intracellular proteins and receptors, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the synaptic vesicles of neuronal cells. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target receptors and enzymes. Post-translational modifications, such as phosphorylation, can also affect its localization by altering its binding affinity to specific cellular compartments. Understanding these localization dynamics is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
1-[3-[(4-chlorophenyl)methoxy]phenyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O.ClH/c18-15-6-4-14(5-7-15)13-21-17-3-1-2-16(12-17)20-10-8-19-9-11-20;/h1-7,12,19H,8-11,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNISSLWFHUTPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


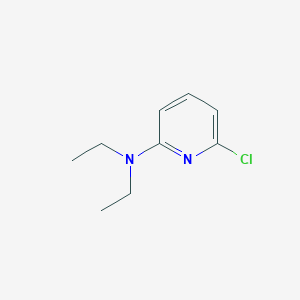
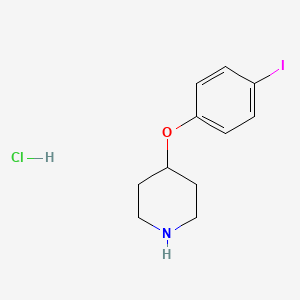
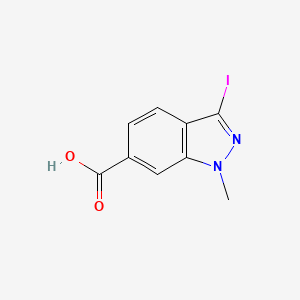
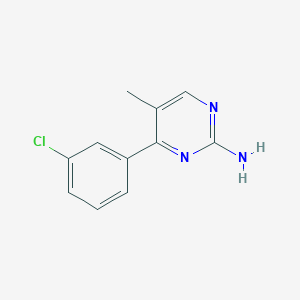
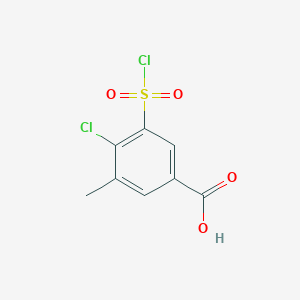
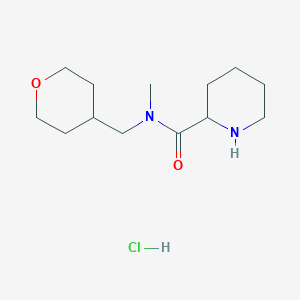
![4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1452416.png)
![3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452417.png)

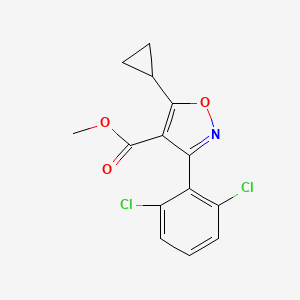

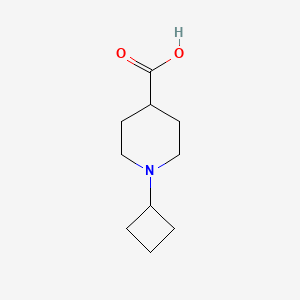
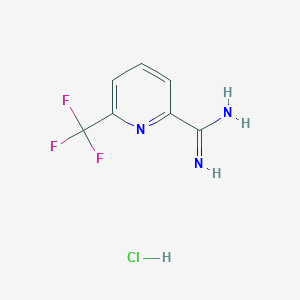
![3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1452426.png)
